![molecular formula C13H19NS2 B14679733 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- CAS No. 31664-91-2](/img/structure/B14679733.png)
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is a compound belonging to the class of thiophenethiols. Thiophenethiols are highly reactive compounds widely used in organic synthesis due to their unique chemical properties. This particular compound features a thiophene ring substituted with a thiol group, an ethyl group, and a cyclohexylimino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary synthetic route for thiophenethiols involves the reaction of halogenothiophenes with hydrogen sulfide (H₂S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at 540°C in a quartz tube to yield 2-thiophenethiol . The yield of thiophenethiols is generally higher with alkyl mercaptans than with H₂S due to the lower bond energy of the C-S bond compared to the S-H bond in H₂S .
Industrial Production Methods
Industrial production of thiophenethiols often involves the high-temperature reaction of halogenothiophenes with H₂S. this method yields low amounts of thiophenethiols due to their thermal instability and the formation of side-products such as bis(2-thienyl) sulfides . An alternative method involves the hydrothiolysis of bis(2-thienyl) disulfides in the presence of excess sulfur, which provides additional thiyl radicals .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: Thiophenethiols can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Thiophenethiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .
Major Products
The major products formed from these reactions include disulfides from oxidation and substituted thiophenes from nucleophilic substitution .
Aplicaciones Científicas De Investigación
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, scents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenethiol: A simpler thiophenethiol without the cyclohexylimino and ethyl groups.
3-Thiophenethiol: Similar to 2-thiophenethiol but with the thiol group at a different position on the thiophene ring.
2-Methyl-3-thiophenethiol: Contains a methyl group in addition to the thiol group on the thiophene ring.
Uniqueness
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophenethiols .
Propiedades
Número CAS |
31664-91-2 |
|---|---|
Fórmula molecular |
C13H19NS2 |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
3-(cyclohexyliminomethyl)-5-ethylthiophene-2-thiol |
InChI |
InChI=1S/C13H19NS2/c1-2-12-8-10(13(15)16-12)9-14-11-6-4-3-5-7-11/h8-9,11,15H,2-7H2,1H3 |
Clave InChI |
PAGMMPQHTZYLQP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(S1)S)C=NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)

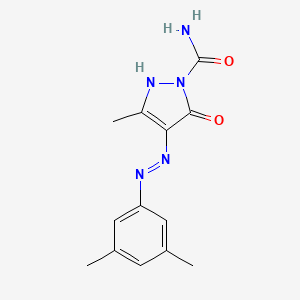
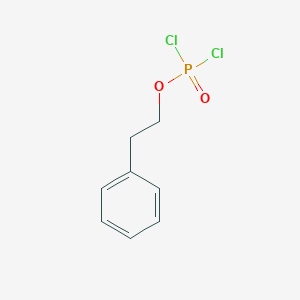
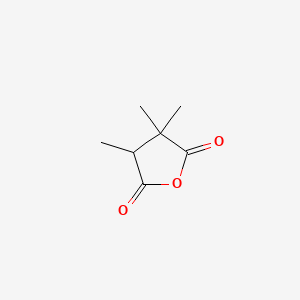





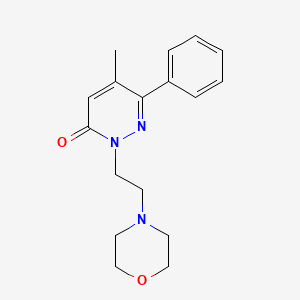
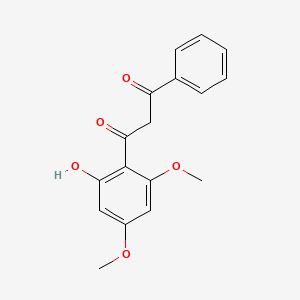
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
